3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-[(2-Fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (hereafter referred to as Compound 4l) is a synthetic coumarin derivative derived from the lead compound 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH). It features a 2-fluorobenzyl ether substitution at the 3-position of the benzo[c]chromen-6-one scaffold. Synthesized via nucleophilic substitution using 1-(bromomethyl)-2-fluorobenzene and THU-OH, it was obtained as a white solid with a melting point of 124.2–125.6°C and a moderate yield of 52.9% . Key spectroscopic data include:
- IR: Strong carbonyl stretch at 1711 cm⁻¹ (C=O), aromatic ether (Ar–O–R) stretches at 1278 and 1035 cm⁻¹ .
- ¹H NMR: Aromatic protons at δ 7.66–7.57 (m, 2H), δ 7.45 (td, 1H), and δ 7.27 (q, 2H), with a characteristic benzyloxy –CH₂– signal at δ 5.25 (s, 2H) .
- HRMS: [M + H]⁺ peak at m/z 325.1159 (calculated: 325.1162) .
Compound 4l was designed as part of a structure-activity relationship (SAR) study targeting phosphodiesterase 2 (PDE2) inhibition, a therapeutic target for neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1,4-5,8-11H,2-3,6-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZYFSZIQPALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The benzo[c]chromen-6-one scaffold allows diverse substitutions at the 3-position. Below is a comparison of Compound 4l with key analogues:
Substituent Impact on PDE2 Inhibition:
- Alkyl vs. Aromatic Substitutions : Alkyl chains (e.g., pentyl) improve PDE2 inhibition (e.g., IC₅₀ = 33.95 μM for 2e ), while bulkier aromatic groups (e.g., benzyloxy) show variable effects .
- Electron-Withdrawing Groups : The 2-fluoro substituent in 4l balances lipophilicity and steric effects, but its IC₅₀ remains uncharacterized. In contrast, the 4-chloro analogue (4c ) exhibits potent activity, suggesting halogens at para positions enhance target binding .
Fluorescent and Metal-Sensing Properties
Key comparisons:
Substituent Impact on Fluorescence:
Physicochemical and Pharmacokinetic Properties
| Property | 4l | THU-OH | 4c | 3-[(4-Nitrobenzyl)oxy] |
|---|---|---|---|---|
| Molecular Weight | 325.12 | 230.26 | 340.80 | 351.35 |
| logP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.1 (polar due to -OH) | ~4.0 (higher lipophilicity) | ~2.8 (nitro reduces logP) |
| Solubility | Low (DMSO-soluble) | Moderate (aqueous buffers) | Low | Very low |
| Metabolic Stability | High (fluorine reduces oxidation) | Low (-OH prone to conjugation) | Moderate (chlorine stable) | Low (nitro prone to reduction) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
